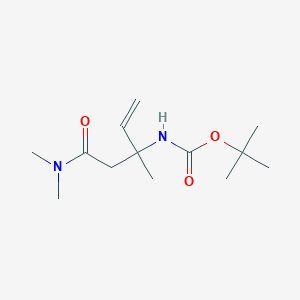![molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3](/img/structure/B2646185.png)
1,7-Dioxaspiro[4.4]non-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxaspiro[4.4]non-2-en-4-one is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies . For instance, an efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess an unsaturated pyrrolidine cycle, has been developed . This method affords intermediates and target compounds in high yields without requiring additional purification . Another study reported the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative from diacetone D-glucose .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Aplicaciones Científicas De Investigación
Pheromone Activity
Research into dioxaspiro compounds, such as 1,7-Dioxaspiro[5.5]undecane, has shown significant applications in understanding pheromone activity, specifically within agricultural pest management. These compounds have been identified as major components of the female sex attractant pheromone blend for certain species, like the olive fruit fly, demonstrating sex-specific activity that could be leveraged for pest control strategies (Haniotakis et al., 1986).
Solid-Phase Synthesis
Dioxaspiro compounds have also been applied in the synthesis of oligonucleotides, showing their utility in solid-phase synthesis techniques. For example, 1,6-Dioxaspiro[4.4]nonane-2,7-dione reacted readily with alcohols to facilitate the synthesis of oligonucleotides, indicating potential applications in molecular biology and genetic engineering (Leisvuori et al., 2008).
Antimalarial Activity
Significant antimalarial activity has been observed in medium-sized tetraoxacycloalkanes, such as 1,2,6,7-tetraoxaspiro[7.11]nonadecane, which demonstrated potential as inexpensive and potent antimalarial drugs. This suggests that dioxaspiro compounds could play a crucial role in the development of new therapeutic agents against malaria (Kim et al., 2001).
Anticonvulsant Activity
Dioxaspiro compounds have been studied for their anticonvulsant activity, with specific analogs showing protective effects against electroshock-induced seizures. This research points to the potential for developing new anticonvulsant medications leveraging the structural properties of dioxaspiro compounds (Farrar et al., 1993).
Novel Drug Synthesis
The versatility of dioxaspiro compounds extends to the synthesis of novel drugs, such as the modular synthesis toward cephalotaxine, highlighting the potential for creating a variety of pharmacologically active molecules (Huang et al., 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Given the unique structure of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives, there is potential for further exploration in various fields, including pharmaceutical science . For instance, compounds with similar structures have been found to exhibit various biological activities, suggesting potential applications in drug development .
Propiedades
IUPAC Name |
1,7-dioxaspiro[4.4]non-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWSDYFTYKLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

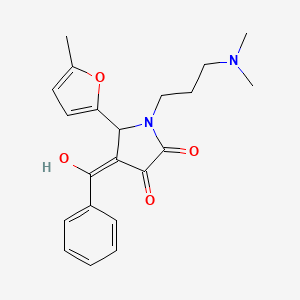
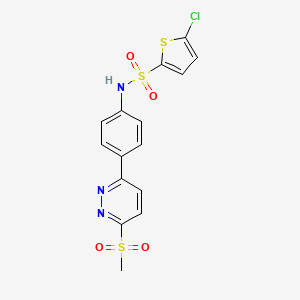
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)
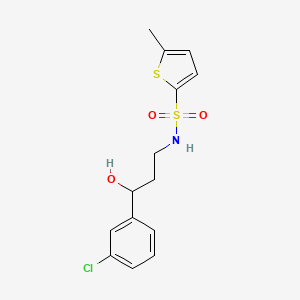
![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)
![N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2646112.png)
![1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2646113.png)
![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)

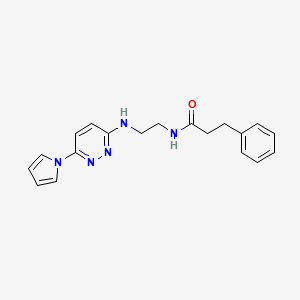
![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)
